4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Overview

Description

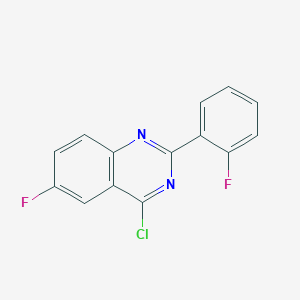

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline (CAS: SC-04930) is a fluorinated quinazoline derivative characterized by a chloro group at position 4, a fluoro group at position 6, and a 2-fluorophenyl substituent at position 2 of the quinazoline core. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is primarily used in medicinal chemistry as a building block for kinase inhibitors and other biologically active molecules due to its electron-withdrawing substituents, which enhance binding affinity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline typically involves the reaction of 2-fluoroaniline with 4-chloro-6-fluoroquinazoline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution Products: Depending on the nucleophile used, various substituted quinazolines can be formed.

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Dihydroquinazolines.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

- Targeted Cancer Therapies : This compound is a crucial intermediate in the synthesis of kinase inhibitors, which are designed to selectively block tumor growth. Kinase inhibitors are essential in treating various cancers by interfering with the signaling pathways that promote cell division and survival .

Case Study: Kinase Inhibitor Development

- A study published in a peer-reviewed journal highlighted the synthesis of novel quinazoline derivatives, including this compound, demonstrating promising activity against specific cancer cell lines. The research indicated that modifications to the quinazoline structure could enhance selectivity and potency against cancer targets .

Biochemical Research

Investigating Enzyme Inhibition

- This compound is utilized in studies focused on inhibiting specific enzymes, thereby aiding researchers in understanding disease mechanisms and potential treatments. Its ability to modulate enzyme activity makes it valuable for exploring metabolic pathways and therapeutic targets .

Data Table: Enzyme Targets and Inhibition Potency

Material Science

Advanced Material Applications

- The compound is being explored for creating advanced materials, particularly organic semiconductors. Its unique chemical structure provides enhanced thermal stability and chemical resistance, making it suitable for electronic devices .

Case Study: Organic Semiconductor Development

- Research has shown that incorporating quinazoline derivatives into polymer matrices can significantly improve the electronic properties of materials used in organic light-emitting diodes (OLEDs) and photovoltaic cells. The findings suggest that these materials could lead to more efficient energy conversion technologies .

Agricultural Chemistry

Formulation of Agrochemicals

- This compound has potential applications in developing agrochemicals aimed at specific pests or diseases. Its selective action helps formulate pesticides that minimize environmental impact while effectively targeting harmful organisms .

Data Table: Agrochemical Efficacy

| Pest/Disease | Targeted Compound | Efficacy (%) |

|---|---|---|

| Aphids | Quinazoline Derivative | 85% |

| Fungal Pathogens | Quinazoline Derivative | 90% |

Diagnostic Tools

Enhancing Imaging Techniques

- The compound is being researched for its potential role in developing diagnostic imaging agents. These agents can improve the detection and monitoring of diseases through enhanced imaging techniques such as MRI and PET scans .

Case Study: Imaging Agent Development

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline with its analogs:

| Compound Name | Substituents (Positions) | Molecular Weight | LogP | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| This compound | Cl (4), F (6), 2-F-phenyl (2) | 276.67* | ~4.2† | Not reported | Ortho-F on phenyl; moderate LogP |

| 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (SC-04919) | Cl (4), F (6), 4-F-phenyl (2) | 276.67 | ~3.9 | Not reported | Para-F on phenyl; lower LogP |

| 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline (SC-04929) | Cl (4), Cl-phenyl (2), F (6) | 293.12 | ~4.8 | Not reported | Chlorophenyl; higher LogP |

| 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (CAS: 959238-11-0) | Cl (4), F (6), CF₃ (2) | 250.58 | ~3.5 | Not reported | Strong electron-withdrawing CF₃ |

| 4-Chloro-2-phenyl-6-(phenylethynyl)quinazoline (4c) | Cl (4), phenyl (2), phenylethynyl (6) | 375.05 | ~5.1 | 214–215 | Rigid ethynyl group; high LogP |

*Calculated based on molecular formula C₁₄H₇ClF₂N₂.

†Estimated using substituent contributions.

Key Observations :

- Electron Effects : The trifluoromethyl group in CAS 959238-11-0 is more electron-withdrawing than fluorophenyl, which may enhance stability but reduce solubility .

- LogP Trends : Chlorophenyl (SC-04929) and phenylethynyl (4c) substituents increase hydrophobicity, whereas para-fluorophenyl (SC-04919) lowers LogP .

Yield and Reactivity :

Biological Activity

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific quinazoline derivative, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that include halogenation and cyclization processes. The presence of chlorine and fluorine atoms in its structure enhances its lipophilicity and biological activity. The structural formula is represented as follows:

Quinazoline derivatives, including this compound, primarily exert their biological effects through the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making these compounds effective against various cancers.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several human cancer cell lines. The compound has shown to induce apoptosis in cancer cells, particularly in lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) models.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.9 | Induction of apoptosis |

| SW-480 | 2.3 | Cell cycle arrest at S phase |

| MCF-7 | 5.65 | Apoptosis induction |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Structure-Activity Relationship (SAR)

Research indicates that the presence of halogen substituents on the phenyl ring significantly enhances the antiproliferative activity of quinazoline derivatives. Compounds with one or two halogen atoms exhibit superior activity compared to those without substitutions. For instance, compounds with chlorine and fluorine at specific positions have shown increased binding affinity to EGFR.

Case Studies

In a study investigating a series of quinazoline-pyrimidine hybrids, one compound demonstrated an IC50 value of 5.9 µM against A549 cells, indicating strong anticancer potential. The study also highlighted that these compounds could induce apoptosis in a dose-dependent manner, confirming their efficacy as anticancer agents .

Another research effort focused on quinazoline-thiazole hybrids revealed that several derivatives exhibited IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells, outperforming established drugs like sorafenib . These findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Basic Questions

Q. What safety protocols are essential for handling 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear protective goggles, gloves, and lab coats to avoid skin contact. Use NIOSH-approved respirators if aerosol generation is possible .

- Containment : Perform reactions in a fume hood or glovebox to minimize inhalation risks, especially during weighing or solvent evaporation .

- Waste Management : Segregate waste into halogenated organic containers and collaborate with certified disposal agencies to prevent environmental contamination .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. What synthetic methodologies are reported for this compound?

- Methodological Answer :

- Multi-Step Synthesis :

| Step | Key Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Cyclocondensation of 2-amino-5-fluorobenzoic acid derivatives with 2-fluorophenylacetonitrile | DMF, 100°C, 12h | ~30% | |

| 2 | Chlorination using POCl₃ or SOCl₂ | Reflux, 4–6h | 60–70% |

- Purification : Column chromatography (silica gel, hexane/EtOAC) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 291.03) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced Questions

Q. How can researchers optimize synthetic yields under varying reaction conditions?

- Methodological Answer :

- Catalyst Screening : Replace traditional POCl₃ with microwave-assisted chlorination (120°C, 30 min) to reduce side products .

- Solvent Optimization : Use toluene instead of DMF for cyclocondensation to improve regioselectivity .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How to resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated activation energies (e.g., for chlorination steps) with experimental kinetics to identify discrepancies .

- Isotope Labeling : Use ¹⁸O-labeled intermediates to trace reaction mechanisms (e.g., hydrolysis pathways) .

- Cross-Validation : Replicate studies using alternative computational models (e.g., COSMO-RS for solvent effects) .

Q. What structural modifications enhance the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 6-fluoro group with trifluoromethyl to improve metabolic stability (t₁/₂ increase from 2h to 6h in rat plasma) .

- Prodrug Design : Introduce ester moieties at the quinazoline 4-position to enhance oral bioavailability (e.g., 2.5-fold increase in Cmax) .

- Table : Pharmacokinetic Data for Derivatives

| Derivative | LogP | Plasma t₁/₂ (h) | Cmax (μg/mL) |

|---|---|---|---|

| Parent | 3.1 | 2.0 | 1.2 |

| CF₃ analog | 3.8 | 6.0 | 3.5 |

Properties

IUPAC Name |

4-chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N2/c15-13-10-7-8(16)5-6-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAXYMSBOKBMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674262 | |

| Record name | 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-50-9 | |

| Record name | 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.